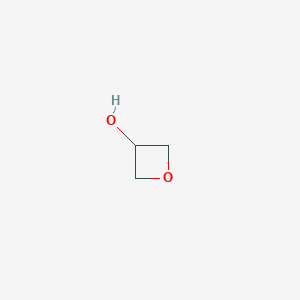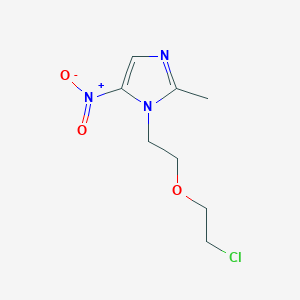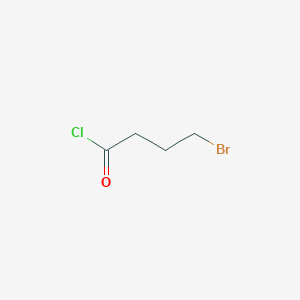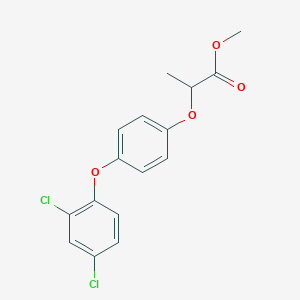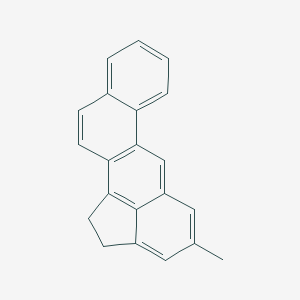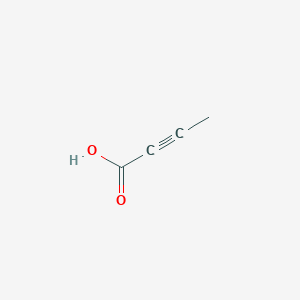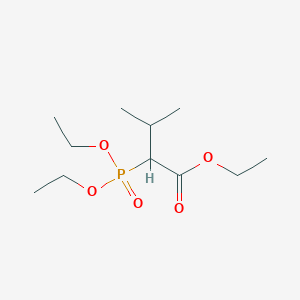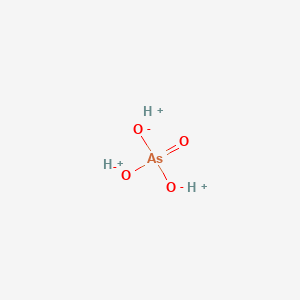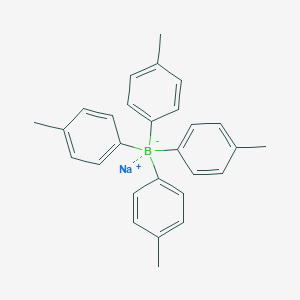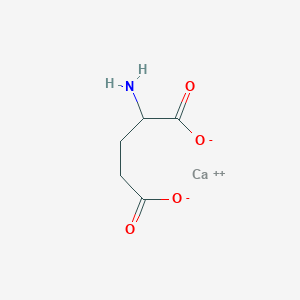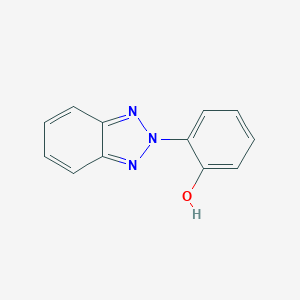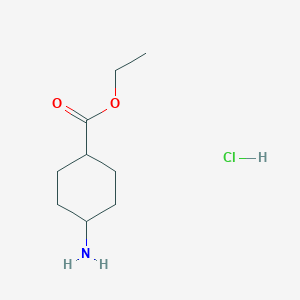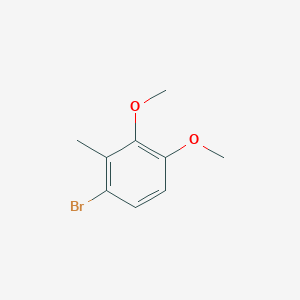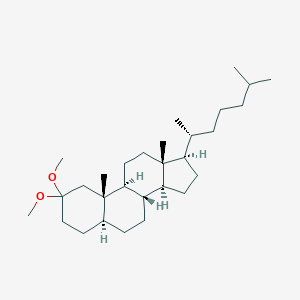
Cholestane, 2,2-dimethoxy-, (5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane, 2,2-dimethoxy-, (5alpha)-, also known as 5α,6α-epoxycholestan-3β-ol, is a naturally occurring steroid. It is a derivative of cholesterol and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of cholestane, 2,2-dimethoxy-, (5alpha)- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and cell death. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Cholestane, 2,2-dimethoxy-, (5alpha)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cholestane, 2,2-dimethoxy-, (5alpha)- in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo without causing significant side effects. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on cholestane, 2,2-dimethoxy-, (5alpha)-. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. In addition, its potential use as a neuroprotective agent for neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, cholestane, 2,2-dimethoxy-, (5alpha)- is a naturally occurring steroid with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Métodos De Síntesis
Cholestane, 2,2-dimethoxy-, (5alpha)- can be synthesized from cholesterol through a series of chemical reactions. One of the commonly used methods involves the oxidation of cholesterol with chromium trioxide in acetic acid to form 5α,6α-epoxycholestan-3β-ol. The product can be further purified through column chromatography.
Aplicaciones Científicas De Investigación
Cholestane, 2,2-dimethoxy-, (5alpha)- has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
18003-84-4 |
|---|---|
Nombre del producto |
Cholestane, 2,2-dimethoxy-, (5alpha)- |
Fórmula molecular |
C29H52O2 |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
Clave InChI |
IKXKJTMLMUUQNB-IBGXMBOKSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Sinónimos |
2,2-Dimethoxy-5α-cholestane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



